withanolide A
CAS No.: 32911-62-9
Cat. No.: VC21348408
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32911-62-9 |
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Molecular Formula | C28H38O6 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | 15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
Standard InChI | InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3 |
Standard InChI Key | DXWHOKCXBGLTMQ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C |
Canonical SMILES | CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C |
Melting Point | 282 - 284 °C |
Chemical Identity and Structural Features
Withanolide A (C₂₈H₃₈O₆; molecular weight 470.6 g/mol) is a withanolide characterized by a 28-carbon ergostane skeleton with a modified side chain forming a δ-lactone ring . Its structural uniqueness lies in three critical motifs:
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α,β-unsaturated ketone in ring A, enabling Michael addition reactions with cellular thiols.
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5β,6β-epoxide in ring B, contributing to electrophilic reactivity.
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Lactone side chain (C-22/C-26), essential for membrane interaction and target binding .
These features facilitate interactions with cysteine residues in proteins such as NF-κB and Hsp90, underpinning its bioactivity .
Biosynthesis in Withania somnifera
Withanolide A biosynthesis occurs via the mevalonate pathway in Withania somnifera leaves and roots. Key enzymatic steps include:
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Cytochrome P450-mediated oxidation at C-28 to form the lactone moiety.
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Epoxidation by Withania epoxidase at C-5/C-6.
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Glycosylation modifications producing withanoside derivatives .
Environmental stressors (e.g., UV exposure) upregulate biosynthetic genes, enhancing yield up to 3.2-fold in vitro .
Pharmacokinetic Profile
Plasma pharmacokinetics vary significantly by administration route and species:
Parameter | Rodents (IV) | Humans (Oral) |
---|---|---|
Cₘₐₓ (ng/mL) | 8410 ± 320 | 49.5 ± 8.7 |
Tₘₐₓ (h) | 0.25 | 2.1 |
AUC₀–∞ (h·ng/mL) | 12,450 ± 980 | 210 ± 45 |
Half-life (h) | 4.8 ± 0.6 | 6.3 ± 1.2 |
Data compiled from rodent models and human trials .
Oral bioavailability remains low (≈8%) due to first-pass metabolism, prompting research into nanoemulsions and liposomal delivery systems to enhance absorption .
Mechanisms of Action
Anti-Cancer Activity
Withanolide A exhibits multi-targeted effects:
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NF-κB Inhibition: Binds IκB kinase (IKKβ) at Cys-179, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation (IC₅₀ = 0.5 μM) .
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STAT3 Suppression: Reduces phosphorylation at Tyr-705 and Ser-727, downregulating survivin and Bcl-2 in leukemia cells .
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Hsp90 Modulation: Disrupts Hsp90-Cdc37 chaperone complex, inducing proteasomal degradation of oncogenic clients (e.g., HER2, Akt) .
In MDA-MB-231 breast cancer cells, 10 μM withanolide A achieves 78% apoptosis via caspase-3 activation .
Neuroprotection
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Alzheimer’s Disease: Reduces β-amyloid plaques by 62% in transgenic mice through LRP-1 upregulation and neprilysin activation .
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Parkinson’s Disease: Attenuates MPTP-induced dopaminergic neuron loss by 45% via Nrf2/ARE pathway activation .
Anti-Diabetic Effects
Withanolide A outperforms acarbose in silico and in vitro:
Target | Withanolide A (IC₅₀) | Acarbose (IC₅₀) |
---|---|---|
α-Amylase | 12.3 ± 1.5 μM | 28.7 ± 2.1 μM |
α-Glucosidase | 8.9 ± 0.8 μM | 15.4 ± 1.3 μM |
Molecular dynamics simulations confirm stable binding to α-glucosidase (ΔG = −102.1 kcal/mol vs. −82.1 kcal/mol for acarbose) .
Analytical Characterization
UHPLC-PDA/ESI-MS/MS parameters for quantification :
Retention Time (min) | Precursor Ion (m/z) | MS/MS Fragments (m/z) |
---|---|---|
25.80 | 469 [M−H]⁻ | 451, 433, 283 |
Calibration curves show linearity (R² = 0.9993) across 0.1–100 μg/mL, with LOD/LOQ of 0.03/0.09 μg/mL .
Clinical Implications and Challenges
While Phase I trials demonstrate tolerability up to 300 mg/day, challenges persist:
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Low aqueous solubility (2.1 μg/mL).
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CYP3A4-mediated metabolism reduces systemic exposure.
Ongoing research focuses on:
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Prodrug formulations (e.g., withanoside IV conjugates).
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Combination therapies with paclitaxel or metformin.
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